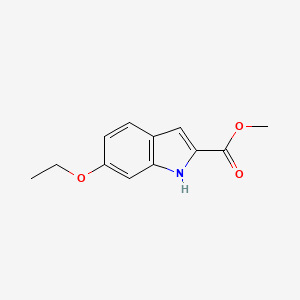

methyl 6-ethoxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15-2)13-10(8)7-9/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHHFCVZHYLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Ethoxy 1h Indole 2 Carboxylate and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the methyl 6-ethoxy-1H-indole-2-carboxylate scaffold relies on established indole (B1671886) synthesis methods, followed by or incorporating the introduction of the key functional groups: the C2-methyl ester and the C6-ethoxy group.

Esterification of Indole-2-carboxylic Acid Derivatives

A common and direct method for the synthesis of this compound is through the esterification of the corresponding 6-ethoxy-1H-indole-2-carboxylic acid. This transformation is typically achieved via acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The process is an equilibrium reaction, and to drive it towards the formation of the methyl ester, an excess of methanol is typically used, or water is removed as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol to yield the desired methyl ester with high efficiency.

Another approach involves the direct synthesis of the indole ester through cyclization reactions. The Fischer indole synthesis, for instance, can be employed by reacting 4-ethoxyphenylhydrazine with pyruvic acid or an alkyl pyruvate (B1213749) under acidic conditions to directly form the indole-2-carboxylic acid or its ester. wikipedia.orgthermofisher.com The choice of the pyruvate derivative (e.g., ethyl pyruvate) can lead to the corresponding ethyl ester, which can then be transesterified to the methyl ester if required.

Introduction of Ethoxy Moieties on the Indole Ring System

The introduction of the ethoxy group at the C6 position of the indole ring is a critical step in the synthesis of the target molecule. This can be accomplished through several strategic approaches:

Use of a Substituted Precursor: The most straightforward method involves utilizing a starting material that already contains the desired ethoxy group. For instance, the Fischer indole synthesis can be performed using 4-ethoxyphenylhydrazine as the starting hydrazine (B178648) derivative. wikipedia.org Condensation of this hydrazine with a suitable ketone or aldehyde, such as pyruvic acid or its ester, under acidic catalysis directly yields the 6-ethoxyindole scaffold. wikipedia.org Similarly, the Japp-Klingemann reaction can be employed to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts, which can then be cyclized to indoles via the Fischer indole synthesis. wikipedia.orgresearchgate.net Starting with a diazonium salt derived from a 4-ethoxyaniline would lead to the desired 6-ethoxyindole product.

Williamson Ether Synthesis on a Hydroxyindole Precursor: An alternative strategy involves the synthesis of a 6-hydroxyindole-2-carboxylate intermediate. The hydroxyl group can then be converted to the ethoxy group via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide. The resulting alkoxide is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage. This method offers flexibility as it allows for the introduction of various alkoxy groups by simply changing the alkylating agent.

Chemical Derivatization of this compound

Once synthesized, this compound can serve as a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

N-Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated. The N-alkylation of this compound can be achieved by treating the indole with an alkyl halide in the presence of a base. google.com Common bases used for this transformation include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile (B52724). The choice of base and solvent can influence the reaction's efficiency and selectivity. The reaction proceeds via the deprotonation of the indole nitrogen to form an indolyl anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction. A variety of alkyl groups can be introduced at the N1 position using this methodology, providing access to a diverse range of N-substituted analogues.

| Alkylating Agent | Base | Solvent | Product | Reference |

| Methyl Iodide | NaH | DMF | Methyl 1-methyl-6-ethoxy-1H-indole-2-carboxylate | google.com |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | Methyl 1-ethyl-6-ethoxy-1H-indole-2-carboxylate | researchgate.net |

| Benzyl Chloride | NaH | DMF | Methyl 1-benzyl-6-ethoxy-1H-indole-2-carboxylate | google.com |

Modification of the Ester Group: Hydrolysis and Hydrazinolysis Reactions

The methyl ester group at the C2 position is a key functional handle that can be readily transformed into other functional groups.

Hydrolysis: Alkaline hydrolysis of the methyl ester can be accomplished by treating this compound with a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran. clockss.org This reaction yields the corresponding 6-ethoxy-1H-indole-2-carboxylic acid. The resulting carboxylic acid can then be used in amide coupling reactions or other transformations.

Hydrazinolysis: The methyl ester can be converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, typically an alcohol like ethanol (B145695) or methanol. nih.govnih.gov This reaction, known as hydrazinolysis, proceeds by nucleophilic acyl substitution at the ester carbonyl. The resulting 6-ethoxy-1H-indole-2-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.

| Reagent | Solvent | Product | Reference |

| NaOH / H₂O | Methanol | 6-Ethoxy-1H-indole-2-carboxylic acid | clockss.org |

| LiOH / H₂O | THF | 6-Ethoxy-1H-indole-2-carboxylic acid | clockss.org |

| N₂H₄·H₂O | Ethanol | 6-Ethoxy-1H-indole-2-carbohydrazide | nih.govnih.gov |

Reactions at the Indole Core for Further Functionalization

The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution. The position of substitution is influenced by the electronic effects of the existing substituents. In the case of this compound, the ethoxy group at C6 is an activating, ortho-, para-directing group, while the methyl ester at C2 is a deactivating, meta-directing group. The pyrrole (B145914) ring of the indole is generally more reactive towards electrophiles than the benzene (B151609) ring. The C3 position is the most nucleophilic and is the typical site of electrophilic attack.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would be expected to result in formylation, most likely at the C3 position, to yield methyl 3-formyl-6-ethoxy-1H-indole-2-carboxylate.

Mannich Reaction: The Mannich reaction is another important electrophilic substitution reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. wikipedia.orgoarjbp.com Reacting this compound with formaldehyde (B43269) and a secondary amine (such as dimethylamine) under acidic conditions would likely lead to the formation of a Mannich base, with the aminomethyl group being introduced at the C3 position.

It is important to note that the regioselectivity of these electrophilic substitution reactions on the specific substrate, this compound, would need to be confirmed experimentally, as the interplay of the directing effects of both the ethoxy and the ester groups can be complex.

Electrophilic Substitution Reactions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.innih.gov The position of substitution is dictated by the stability of the resulting cationic intermediate (the arenium ion). For the indole nucleus, electrophilic attack occurs preferentially at the C-3 position of the pyrrole ring, as the positive charge in the intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. quimicaorganica.orgbhu.ac.in If the C-3 position is already substituted, the reaction may proceed at the C-2 position. bhu.ac.inresearchgate.net

For indole-2-carboxylate (B1230498) esters, the C-3 position remains the most nucleophilic and is the primary site for electrophilic attack. Common electrophilic substitution reactions are used to introduce a variety of functional groups at this position.

Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position. For instance, substituted 1H-indole-2-carboxylic acid ethyl esters react with formaldehyde and a secondary amine like morpholine (B109124) to yield the corresponding 3-(morpholinomethyl) derivatives. nih.gov

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C-3 position using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govquimicaorganica.org The resulting 3-formylindole-2-carboxylates are versatile intermediates for further synthesis. nih.gov

Halogenation: Indoles react readily with halogenating agents. To avoid side reactions and polymerization under harsh acidic conditions, mild reagents are often used. quimicaorganica.org

Nitration: Nitration of the indole ring requires mild conditions, such as using nitric acid in acetic anhydride, to prevent degradation of the electron-rich ring. quimicaorganica.org

| Reaction | Reagents | Functional Group Introduced at C-3 | Reference |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Morpholine) | -CH₂-NR₂ | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO | nih.govquimicaorganica.org |

| Sulfonation | SO₃-Pyridine complex | -SO₃H | quimicaorganica.org |

| Nitration | HNO₃, Acetic Anhydride | -NO₂ | quimicaorganica.org |

Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in synthesizing complex indole analogues.

Palladium-Catalyzed Coupling: Palladium catalysts are widely used for functionalizing indole rings. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Stille (using organotin compounds) couplings are effective for introducing substituents, typically at halogenated positions of the indole scaffold. nih.gov For example, 3-iodo-1H-indole-2-carbonitriles have been successfully coupled with various aromatic alkynes via Sonogashira coupling. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It is used to couple halo-indoles (e.g., 4-bromo-1H-indole-2-carboxylates) with a wide range of aryl amines to produce N-arylated indole derivatives. sci-hub.se

Copper-Catalyzed Coupling: Copper catalysts are also employed, often for N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org C-S coupling reactions between bromo-indoles and thiophenols have also been achieved using copper catalysis. sci-hub.se

| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactants | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex, Base | C-C (Aryl-Aryl) | Halo-indole + Arylboronic acid | nih.gov |

| Heck | Pd(0) complex, Base | C-C (Aryl-Vinyl) | Halo-indole + Alkene | nih.gov |

| Sonogashira | Pd(0) complex, Cu(I) salt, Base | C-C (Aryl-Alkynyl) | Halo-indole + Terminal alkyne | nih.gov |

| Buchwald-Hartwig | Pd(0) or Pd(II) complex, Ligand, Base | C-N | Halo-indole + Amine | sci-hub.se |

| Ullmann Condensation | Cu catalyst | C-N, C-O, C-S | Halo-indole + Amine/Alcohol/Thiol | rsc.orgsci-hub.se |

Methodological Innovations in Indole-2-carboxylate Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for constructing the indole core.

Regioselective Synthesis Approaches

Controlling the position of substituents on the indole ring is a critical challenge in synthesis.

Fischer Indole Synthesis: As mentioned, the classical Fischer indole synthesis provides excellent regiocontrol based on the substitution pattern of the starting phenylhydrazine (B124118). rsc.org A para-substituted phenylhydrazine will yield a 6-substituted indole, while a meta-substituted one can lead to a mixture of 5- and 7-substituted products.

C-H Activation/Functionalization: A major area of innovation involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (like halo-arenes). thieme-connect.com Palladium-catalyzed aerobic amination of aryl C-H bonds in 2-acetamido-3-arylacrylates provides a direct route to indole-2-carboxylates. acs.org This intramolecular cyclization offers a streamlined approach to the indole core. acs.org

Directed Lithiation: For an N-protected indole, the C-2 position can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. This allows for specific functionalization at the C-2 position. bhu.ac.in

| Method | Key Principle | Typical Outcome for 6-Ethoxy Analogue | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Cyclization of a pre-substituted phenylhydrazone | Starts with (4-ethoxyphenyl)hydrazine (B3021012) to yield the 6-ethoxy indole | rjpbcs.comrsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of a substituted acrylate | Starts with a 3-(4-ethoxyphenyl)acrylate derivative | acs.org |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent | Can be used to construct substituted indoles from corresponding nitrobenzenes | sci-hub.se |

| Hemetsberger's Method | Thermal decomposition of α-azido-ethyl cinnamates | Can produce 4-bromo-indole intermediates from substituted benzaldehydes | sci-hub.se |

Catalytic Systems for Indole Ring Formation and Functionalization

The development of novel catalytic systems has revolutionized indole synthesis, enabling reactions under milder conditions with higher efficiency and selectivity. mdpi.com

Palladium Catalysis: Palladium remains the most versatile metal for indole synthesis, catalyzing a wide array of reactions including C-H activation, cross-couplings, and cyclizations of N-aryl imines. organic-chemistry.orgmdpi.com

Copper Catalysis: Copper-based systems are cost-effective and have proven effective in domino coupling/cyclization processes to assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org A ligand-free copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes. researchgate.net

Gold and Ruthenium Catalysis: Gold and ruthenium catalysts are particularly effective in activating alkynes. Gold catalysts can promote the addition of carboxylic acids to alkynes, while ruthenium has been used for the photocatalytic synthesis of N-arylindoles. thieme-connect.commdpi.com

Chiral Acid Catalysis: For asymmetric synthesis, chiral catalysts such as chiral phosphoric acids have been developed. These catalysts have been successfully applied to enantioselective versions of the Fischer indole synthesis, producing specific enantiomers of chiral indole products. chemistryviews.org

| Catalyst Type | Metal Center | Key Applications in Indole Synthesis | Reference |

|---|---|---|---|

| Cross-Coupling Catalysts | Palladium (Pd) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions | nih.govmdpi.com |

| C-H Activation/Amination | Palladium (Pd), Rhodium (Rh) | Direct formation of indole ring via intramolecular C-N bond formation | thieme-connect.comacs.org |

| Cyclization/Coupling Catalysts | Copper (Cu) | Domino reactions, N-arylation, cascade synthesis from halo-aldehydes | organic-chemistry.orgresearchgate.net |

| Alkyne Activation | Gold (Au), Ruthenium (Ru) | Addition of nucleophiles to alkynes, cyclization of alkynylanilines | mdpi.commdpi.com |

| Asymmetric Catalysis | Chiral Phosphoric Acids | Enantioselective Fischer Indole Synthesis | chemistryviews.org |

Biological Activities and Pharmacological Potential of Methyl 6 Ethoxy 1h Indole 2 Carboxylate Derivatives

Antiviral Research and Efficacy Studies

The broad-spectrum antiviral potential of indole (B1671886) derivatives has been a subject of intense research. While studies focusing specifically on methyl 6-ethoxy-1H-indole-2-carboxylate are limited, the broader class of indole-2-carboxylate (B1230498) derivatives has shown promise in combating various viral infections.

Inhibition of Viral Replication Mechanisms

A number of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. nih.gov These studies have demonstrated that certain derivatives possess potent inhibitory effects against a range of DNA and RNA viruses. For instance, in one study, a specific derivative, compound 8f , exhibited a high selectivity index (SI) of 17.1 against Coxsackievirus B3. nih.gov Another compound, 14f , showed potent inhibitory activity against the influenza A virus with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index of 12.1. nih.gov While the precise substitution patterns of these compounds were not detailed, these findings underscore the potential of the indole-2-carboxylate scaffold in the development of broad-spectrum antiviral agents. Further research has also highlighted the potential of indole derivatives in combating SARS-CoV-2, with one indole-3-carboxylic acid derivative completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.runih.gov

Specific Antiviral Targets, e.g., HIV Integrase

A key strategy in antiviral drug development is the targeting of specific viral enzymes essential for replication. HIV-1 integrase, which facilitates the integration of the viral genome into the host cell's DNA, is a well-established target. Research has identified the indole-2-carboxylic acid core as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). frontiersin.org Through structural optimizations, a derivative, 20a , was developed that demonstrated a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. mdpi.com This highlights the potential for developing highly potent anti-HIV agents based on the indole-2-carboxylate framework.

Anticancer and Antitumor Investigations

The anticancer properties of indole compounds are well-documented, and derivatives of this compound are no exception. These compounds have been investigated for their cytotoxic effects, ability to induce apoptosis, and anti-proliferative activities.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic potential of indole-2-carboxylate derivatives against a variety of cancer cell lines. For example, a series of novel indole-based hydrazone derivatives were synthesized and tested against colon cancer (HCT116) and lung cancer (A549) cell lines. researchgate.net In a separate study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were evaluated for their antiproliferative activity against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. mdpi.com Several of these compounds exhibited moderate to high cytotoxicity, with compound 4e being the most active, showing IC50 values as low as 0.57 µM against MCF-7 cells. mdpi.com

| Compound | Cell Line | IC50 (µM) |

| 4e | MCF-7 | 0.57 |

| HCT116 | 1.95 | |

| A549 | 3.49 | |

| Staurosporine (Reference) | MCF-7 | 11.1 |

| HCT116 | 7.02 | |

| A549 | 8.42 |

Data sourced from a study on substituted-N-benzyl-1H-indole-2-carbohydrazides. mdpi.com

Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Indole-2-carboxylic acid derivatives have been shown to induce the hallmarks of apoptosis in cancer cells. researchgate.net Specifically, certain tricyclic 2-indole carboxylic acid inhibitors have been developed as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancers. nih.gov Inhibition of Mcl-1 can trigger the apoptotic cascade, leading to cancer cell death. nih.gov Furthermore, some indole-2-carboxamide derivatives have been shown to induce apoptosis by affecting the levels of key apoptotic markers such as caspases, cytochrome C, Bax, and Bcl2. nih.gov For example, a study on indole-2-carboxamide derivatives revealed that compounds 5d , 5e , and 5h increased cytochrome C levels in MCF-7 cells by 14, 16, and 13 times, respectively, compared to untreated cells. nih.gov

Anti-proliferative Activity Studies

In addition to inducing cell death, inhibiting cell proliferation is a crucial aspect of cancer therapy. A novel class of indole-2-carboxylate derivatives was designed and synthesized based on the structure of Pyrroloquinoline quinone (PQQ), and these compounds were assayed for their anti-proliferative activity. researchgate.netlookchem.com Notably, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e ) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l ) exhibited more potent anti-proliferative activity against HepG2, A549, and MCF-7 cells than the reference drugs PQQ and etoposide, with IC50 values ranging from 3.78 to 24.08 μM. researchgate.net The study also suggested that the presence of an amine group at the 6-position of the indole ring is important for this anti-proliferative activity. researchgate.net

| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 6e | 10.15 ± 1.12 | 3.78 ± 0.58 | 15.36 ± 1.34 |

| 9l | 24.08 ± 1.76 | 10.46 ± 0.95 | 22.17 ± 1.52 |

| Etoposide (Reference) | 28.34 ± 2.13 | 15.27 ± 1.28 | 30.15 ± 2.55 |

Data showing the potent anti-proliferative activity of indole-2-carboxylate derivatives. researchgate.net

Anti-inflammatory Activity Assessment

While direct studies on the anti-inflammatory properties of this compound derivatives are limited in the available literature, the broader class of indole-containing compounds has demonstrated significant anti-inflammatory potential. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells. Several of these compounds effectively reduced the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), with compound 13b exhibiting the most potent activity. nih.gov

In another study, indole derivatives of ursolic acid were investigated for their anti-inflammatory effects. These compounds demonstrated a significant reduction in LPS-induced pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10 in RAW 264.7 cells. chemrxiv.org The anti-inflammatory mechanism was further suggested to involve the downregulation of iNOS and COX-2 protein expression. chemrxiv.org These findings underscore the potential of the indole scaffold as a basis for the development of novel anti-inflammatory agents. Further research is warranted to specifically elucidate the anti-inflammatory profile of 6-ethoxy-substituted indole-2-carboxylates.

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Activity | Model | Key Findings |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | Inhibition of pro-inflammatory cytokines | LPS-induced RAW264.7 cells | Potently inhibited the release of NO, IL-6, and TNF-α. nih.gov |

| Indole derivatives of ursolic acid | Modulation of cytokines | LPS-induced RAW264.7 cells | Reduced TNF-α, IL-6, IL-1β; increased IL-10; downregulated iNOS and COX-2. chemrxiv.org |

Antimicrobial Properties

The antimicrobial potential of indole-2-carboxylate derivatives has been an active area of investigation. A study focusing on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent antibacterial and antifungal activities. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, with many exhibiting activity that surpassed standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. nih.gov

Specifically, one derivative demonstrated excellent activity against Enterobacter cloacae and Escherichia coli. nih.gov The antifungal screening also showed promising results, with good to excellent activity observed against various fungal strains. nih.gov

Furthermore, a study on new ester and amide derivatives of indole-2-carboxylic acid highlighted their antimicrobial capabilities. One of the synthesized compounds was particularly active against Enterococcus faecalis and also showed significant efficacy against Candida albicans. fabad.org.tr More closely related to the subject compound, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has been identified as a potent antifungal metabolite. nih.gov This finding suggests that substitution at the 6-position of the indole ring with an alkoxy group can be favorable for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Methyl Indole-2-carboxylate Derivatives

| Derivative Class | Organisms | Key Findings |

|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum activity, in some cases exceeding that of ampicillin and streptomycin. nih.gov |

| Ester and amide derivatives of indole-2-carboxylic acid | Enterococcus faecalis, Candida albicans | One derivative showed potent activity against both organisms. fabad.org.tr |

| 6-methoxy-1H-indole-2-carboxylic acid | Fungi | Identified as a potent antifungal metabolite. nih.gov |

Anticholinesterase Activity Studies

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. Research into the anticholinesterase activity of indole derivatives has revealed promising candidates. A study on a series of indole- and tryptophan-derived compounds demonstrated selective submicromolar inhibition of human butyrylcholinesterase (hBChE). nih.gov This highlights the potential of the indole scaffold in designing cholinesterase inhibitors. While specific studies on this compound derivatives are not prevalent, the established activity of other indole-based compounds suggests that this is a worthwhile area for future investigation.

Modulation of Enzyme and Receptor Activity

Derivatives of this compound have shown potential in modulating the activity of various enzymes and receptors, indicating a broad therapeutic applicability.

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a glycine (B1666218) co-agonist site that can be targeted to modulate its activity. Indole-2-carboxylate derivatives have been identified as potent antagonists of this site. nih.gov Research has shown that substitutions at the 5 or 6-position of the indole ring, particularly with halogens, lead to potent competitive antagonists of the glycine recognition site associated with the NMDA receptor. nih.govttuhsc.edu These compounds have demonstrated the ability to inhibit NMDA receptor activity in a manner competitive with glycine. ttuhsc.edu Given that the electronic and steric properties of a substituent at the 6-position are crucial for this activity, it is plausible that a 6-ethoxy group could also confer significant NMDA receptor antagonistic properties.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis, making it a key target for type 2 diabetes treatments. A series of novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators. nih.gov Some of these derivatives act as partial agonists, which is a desirable profile as it may reduce the side effects associated with full PPARγ agonists. nih.gov The structure-activity relationship studies in this area suggest that modifications at various positions of the indole ring can significantly influence the potency and efficacy of these compounds as PPARγ ligands. mdpi.com

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors involved in a wide array of physiological processes. Indole-2-carboxamides, which are closely related to indole-2-carboxylates, have been investigated as allosteric modulators of the CB1 receptor. nih.govresearchgate.net Specifically, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide is a well-known example of a CB1 allosteric modulator. nih.gov Structure-activity relationship studies have revealed that substituents on the indole ring are key determinants of the allosteric modulatory activity. researchgate.net While these studies have focused on carboxamides, they provide a strong rationale for investigating the potential of this compound and its derivatives as modulators of cannabinoid receptors.

Table 3: Modulation of Enzyme and Receptor Activity by Indole-2-Carboxylate Derivatives

| Target | Activity | Derivative Class | Key Findings |

|---|---|---|---|

| Glycine-site of NMDA Receptor | Antagonism | 6-halo-indole-2-carboxylates | Potent competitive antagonists. nih.gov |

| PPARγ | Partial Agonism | Aryl indole-2-carboxylic acids | Identified as potent and selective PPARγ modulators. nih.gov |

| Cannabinoid Receptor 1 (CB1) | Allosteric Modulation | Indole-2-carboxamides | Substituents on the indole ring are crucial for activity. nih.govresearchgate.net |

Inhibition of Myeloperoxidase

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and plays a crucial role in the innate immune system's defense against pathogens. However, excessive MPO activity is implicated in the pathology of various inflammatory diseases due to its production of reactive oxygen species, leading to oxidative damage to host tissues. Consequently, the inhibition of MPO is a significant therapeutic target for a variety of inflammatory conditions.

While direct inhibitory data for this compound on myeloperoxidase is not extensively documented in publicly available research, the indole nucleus is a common scaffold in various enzyme inhibitors. The evaluation of potential MPO inhibitory activity of its derivatives would typically involve a series of established in vitro and in vivo assays.

Inhibition of Cytosolic Phospholipase A2

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is subsequently metabolized to produce pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. Inhibition of cPLA2 is therefore a promising strategy for the development of anti-inflammatory agents.

Research has demonstrated the potential of indole-2-carboxylic acid derivatives as inhibitors of cPLA2-mediated arachidonic acid release. A study investigating several indole-2-carboxylic acids and 3-(pyrrol-2-yl)propionic acids found that these compounds could inhibit the release of arachidonic acid in intact human and bovine platelets, with the calcium ionophore A23187 used as a stimulant. nih.gov This suggests that the indole-2-carboxylate scaffold is a viable starting point for the design of cPLA2 inhibitors. The inhibitory activities of such compounds are typically quantified by their IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Examples of Indole-2-Carboxylic Acid Derivatives and their Potential Biological Targets

| Compound Class | Potential Biological Target | Reference |

| Indole-2-carboxylic acids | Cytosolic Phospholipase A2 (cPLA2) | nih.gov |

| Thioxo-dihydroquinazolin-ones | Myeloperoxidase (MPO) | nih.gov |

This table is illustrative and highlights the potential of related structures. Specific data for this compound is not available.

In Vitro and In Vivo Biological Evaluation Paradigms

The assessment of the inhibitory potential of compounds like this compound derivatives against MPO and cPLA2 involves a tiered approach, beginning with in vitro assays and progressing to more complex in vivo models.

In Vitro Assays

Myeloperoxidase Inhibition Assays: A common method to screen for MPO inhibitors is a fluorescence-based assay. These kits allow for the evaluation of inhibition of both the chlorination and peroxidation activities of MPO. Another approach is a multi-substrate assay that monitors the bleaching of 5-thio-2-nitrobenzoic acid to measure total oxidant production when the enzyme is activated by hydrogen peroxide. nih.gov This type of assay is designed to mimic the complex enzymatic activities of MPO in a physiological environment. nih.gov

Cytosolic Phospholipase A2 Inhibition Assays: The inhibitory activity against cPLA2 is often determined using radiolabel-based enzyme assays. These assays can distinguish the activity of different PLA2 types in biological samples. Another common method involves measuring the release of arachidonic acid from cells, such as platelets or synoviocytes, after stimulation. nih.govnih.gov The amount of released arachidonic acid can be quantified to determine the inhibitory effect of the test compound. nih.gov

In Vivo Models

Myeloperoxidase Inhibition Models: To assess the efficacy of MPO inhibitors in a living system, various animal models of inflammation are utilized. For instance, in models of vascular inflammation, MPO activity can be measured in arterial tissue. sfrbm.org Techniques such as MPO-Gd magnetic resonance imaging can be employed to visualize and quantify MPO activity in vivo. plos.orgnih.gov Another approach involves measuring biomarkers of MPO activity, such as 3-chlorotyrosine, in tissues. sfrbm.org

Cytosolic Phospholipase A2 Inhibition Models: The in vivo anti-inflammatory activity of cPLA2 inhibitors can be evaluated in models such as collagen-induced arthritis in mice. nih.gov In these models, the therapeutic effect of the inhibitor is assessed by monitoring clinical signs of inflammation, such as swelling and joint damage. nih.gov Additionally, the levels of downstream inflammatory mediators, like prostaglandin (B15479496) E2, can be measured in plasma to confirm the inhibition of cPLA2 activity in vivo. nih.gov Animal models of skin inflammation, induced by agents like croton oil, are also used to evaluate the topical anti-inflammatory action of cPLA2 inhibitors. ijpras.com

Structure Activity Relationship Sar Analysis of Methyl 6 Ethoxy 1h Indole 2 Carboxylate and Analogues

Impact of Ethoxy Group Position on Biological Activity

The position of the alkoxy group on the indole (B1671886) ring is a critical determinant of biological activity. While the subject compound features an ethoxy group at the C-6 position, studies on analogous compounds with substituents at various positions provide insight into the role of this placement.

Research on indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) has shown that the 6-position of the indole ring is amenable to substitution. sci-hub.senih.gov In this context, introducing groups like 6-acetamido or 6-ethylamino was found to be favorable for inhibitory activity, suggesting that this position can accommodate substituents that may form hydrogen bonds and enhance binding to the target enzymes. sci-hub.se Similarly, in the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C-6 position was shown to effectively bind with viral DNA through π–π stacking interactions, significantly improving inhibitory potency. rsc.orgnih.gov

Conversely, the placement of an alkoxy group at other positions can have different effects. For instance, in a study of antiviral indole-2-carboxylate (B1230498) derivatives, it was found that an alkyloxy group at the 4-position of the indole ring was not essential for the observed antiviral activities. nih.gov This highlights that the contribution of a substituent to biological activity is highly dependent on its position and the specific biological target. The electron-donating nature of the ethoxy group at C-6 in methyl 6-ethoxy-1H-indole-2-carboxylate likely influences the electron density of the indole ring system, which can modulate its interaction with biological receptors.

Table 1: Effect of Substituent Position on Biological Activity of Indole-2-Carboxylate Analogues

| Position | Substituent | Biological Target | Effect on Activity | Reference |

|---|---|---|---|---|

| C-4 | Alkyloxy | Various Viruses | Not crucial | nih.gov |

| C-6 | Acetamido | IDO1/TDO | Favorable | sci-hub.senih.gov |

| C-6 | Halogenated Benzene Ring | HIV-1 Integrase | Increased potency | rsc.orgnih.gov |

Influence of Ester Moiety Variations on Pharmacological Profiles

The methyl carboxylate group at the C-2 position is a key feature of the title compound and a frequent point of modification in SAR studies. Its presence and chemical nature significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The ester can be hydrolyzed to the corresponding carboxylic acid, a modification that often has a profound impact on activity. In the context of HIV-1 integrase inhibitors, the C-2 carboxyl group is crucial for chelating with two Mg²⁺ ions in the enzyme's active site. nih.govmdpi.com Studies have shown that esterified derivatives were inactive, likely because the ester functionality impaired this critical metal chelation. nih.gov This indicates that for certain targets, the free carboxylic acid is an essential pharmacophore for binding.

Alternatively, converting the ester to an amide (carboxamide) has been a successful strategy in developing agents for other diseases. rsc.org A series of novel indole-2-carboxamide derivatives were synthesized and showed potent anti-inflammatory activities by inhibiting the production of inflammatory mediators. nih.gov In another study, N-thiazolyl-indole-2-carboxamide compounds were developed as potential anticancer agents. acs.org These findings suggest that while the ester of this compound may serve as a useful synthetic handle or a prodrug form, its conversion to an acid or an amide can unlock or enhance interactions with different biological targets. The choice between an ester, acid, or amide at the C-2 position is a critical decision in the drug design process, tailored to the specific target's binding site requirements.

Substituent Effects on the Indole Core at Various Positions

Beyond the C-6 ethoxy group, substitutions at other positions on the indole core, including the N-1, C-3, C-5, and C-7 positions, have been extensively explored to optimize the biological activity of indole-2-carboxylates.

N-1 Position: The indole nitrogen is a common site for modification. SAR studies on certain anticancer agents revealed that methyl substitution at the N-1 position of the indole significantly enhanced activity by as much as 60-fold compared to the unsubstituted analogue. nih.gov Alkylation at this position can increase lipophilicity, potentially improving membrane permeability, and can also influence the orientation of the molecule within a binding pocket.

C-3 Position: The C-3 position is often critical for activity. In one series of anticancer compounds, the introduction of olefin substitutions at C-3 resulted in decreased activity. nih.gov However, in the design of HIV-1 integrase inhibitors, adding substituted benzyloxymethyl groups at C-3 was explored to enhance interactions with a hydrophobic pocket of the enzyme. nih.gov

C-5 Position: The C-5 position has also been identified as important for modulating activity. In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene or a pyrazine (B50134) ring at the C-5 position via an amide bond resulted in derivatives with improved strand transfer inhibitory effects compared to the parent compound. nih.gov

C-7 Position: The C-7 position is sterically more hindered, but modifications can still be influential. In the study of IDO1/TDO inhibitors, replacing a fluorine atom at C-7 with other electron-donating or electron-withdrawing groups generally led to a loss of activity. sci-hub.se However, a methoxy-substituted compound at C-7 did retain inhibitory activity, indicating that the modification space at this position is very limited but potentially useful. sci-hub.se

These findings collectively demonstrate that the indole core of compounds like this compound serves as a versatile scaffold, where systematic modifications at various positions can fine-tune pharmacological activity. nih.gov

Stereochemical Considerations and Their Biological Implications

Stereochemistry is a fundamental aspect of molecular recognition in biological systems and can dramatically influence the pharmacological profile of a drug. mdpi.com While this compound itself is achiral, the introduction of chiral centers through substitution on the indole core or its side chains necessitates stereochemical considerations.

The biological activity of chiral compounds often resides in a single enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. It has been demonstrated that for different classes of compounds, stereochemistry is a key driver for both potency and pharmacokinetics. mdpi.com For example, in a study on nature-inspired antimalarial agents, only isomers with a specific (5S, αS) configuration displayed significant activity. This was attributed to stereoselective uptake, possibly mediated by an L-amino acid transport system. mdpi.com

These principles are directly applicable to the design of analogues of this compound. If a substituent introduced to the indole core creates a stereocenter, it is crucial to separate and evaluate the individual enantiomers. The differential activity between stereoisomers can provide valuable information about the three-dimensional structure of the target binding site and guide the design of more selective and potent molecules.

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to rationalize SAR data and predict the activity of novel compounds. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key computational approaches used in the study of indole derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how ligands like indole-2-carboxylate derivatives interact with their biological targets at a molecular level.

In studies of indole-based HIV-1 integrase inhibitors, docking simulations revealed that the indole nucleus and the C-2 carboxyl group chelate with two magnesium ions in the active site, while other parts of the molecule form π-stacking interactions with viral DNA. nih.govmdpi.com For indole-2-carboxamide derivatives designed as anticancer agents, docking studies helped to investigate the binding modes within the active sites of target kinases like EGFR and VEGFR-2. nih.gov These computational insights are invaluable for explaining observed SAR and for guiding the rational design of new analogues with improved binding affinity. By visualizing the binding pose, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and propose specific structural modifications to enhance them.

Table 2: Application of Molecular Docking in the Study of Indole Analogues

| Compound Class | Biological Target | Key Interactions Identified | Reference |

|---|---|---|---|

| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation with Mg²⁺, π–π stacking with vDNA | nih.govmdpi.com |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Investigation of binding modes in kinase active sites | nih.gov |

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to activity.

2D-QSAR studies have been successfully performed on indole derivatives to elucidate the structural requirements for specific biological activities. For instance, a QSAR model for indole derivatives as selective COX-2 inhibitors identified that certain alignment-independent and physicochemical descriptors, such as potential surface area and hydrophobicity, contributed significantly to the anti-inflammatory activity. ijpsr.com Such models can be highly predictive; a robust QSAR model for thiosemicarbazone-indole derivatives showed a high coefficient of determination (R² = 0.972517), indicating its strong ability to predict antiproliferative activity. nih.gov

These models are powerful tools for virtual screening and lead optimization. Once a reliable QSAR model is developed, it can be used to predict the biological activity of virtual or newly designed compounds before they are synthesized, saving time and resources. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active, accelerating the drug discovery process.

Applications in Drug Design and Medicinal Chemistry

Scaffold Optimization for Enhanced Bioactivity

The indole-2-carboxylate (B1230498) scaffold serves as an excellent starting point for chemical modification to enhance biological activity. The process of scaffold optimization involves systematically altering the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the indole-2-carboxamide scaffold, a close relative of the indole-2-carboxylate, structure-activity relationship (SAR) studies have revealed that modifications at various positions on the indole (B1671886) ring are critical for bioactivity.

Key positions for modification include:

C3-Position: The introduction of short alkyl groups at this position has been shown to enhance the potency of 1H-indole-2-carboxamides as CB1 allosteric modulators. nih.gov

C5-Position: An electron-withdrawing group, such as a chloro or fluoro group, at this position is often preferred for activity in CB1 allosteric modulators. nih.govacs.org

C6-Position: Substitutions at the C6-position of the indole core have been explored to improve interactions with biological targets. In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position was found to increase inhibitory activity. mdpi.com This highlights the importance of the substitution pattern on this part of the scaffold, where the ethoxy group resides in methyl 6-ethoxy-1H-indole-2-carboxylate.

These studies underscore a common strategy in medicinal chemistry: fine-tuning the electronic and steric properties of the indole scaffold by adding different functional groups at specific positions to achieve optimal interaction with the target protein and, consequently, enhanced therapeutic effect. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for the Indole-2-Carboxamide Scaffold

| Position Modified | Preferred Substituent Type | Impact on Bioactivity | Target Example |

|---|---|---|---|

| C3 | Short alkyl groups | Enhanced potency | CB1 Receptor nih.gov |

| C5 | Electron-withdrawing groups (e.g., Cl, F) | Enhanced potency | CB1 Receptor acs.org |

| C6 | Halogenated aromatic rings | Increased inhibitory activity | HIV-1 Integrase mdpi.com |

Development of Novel Therapeutic Agents based on Indole-2-carboxylate

The versatility of the indole-2-carboxylate scaffold is demonstrated by the diverse range of therapeutic agents that have been developed from it. By modifying the core structure, researchers have successfully targeted various diseases.

Antiviral Agents: Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com The indole core and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase enzyme, which is crucial for its inhibitory action. Further optimization of this scaffold led to derivatives with significantly increased potency. mdpi.com

Anticancer Agents: The indole-2-carboxamide scaffold has been utilized to create dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. rsc.org A series of 5-substituted-indole-2-carboxamides demonstrated potent antiproliferative activity against several cancer cell lines. rsc.org

Pain and Inflammation Modulators: Researchers have designed and synthesized series of indole-2-carboxamides as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. mdpi.comnih.gov TRPV1 is a key target for developing new agents to treat pain and inflammation. mdpi.comnih.gov

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. Once a fragment hit is identified, it can be "grown" or linked with other fragments to produce a more potent lead compound.

The indole-2-carboxylic acid core has been successfully used as a starting fragment in FBDD campaigns. In one notable example, a tricyclic indole-2-carboxylic acid fragment was identified from an NMR-based screen as a binder to the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a significant target in cancer therapy. nih.gov This initial fragment, which had a binding affinity in the micromolar range, was systematically optimized using structure-based design. By adding chemical moieties that extended into the binding pockets of the Mcl-1 protein, researchers developed highly potent and selective inhibitors with nanomolar binding affinity. nih.govnih.gov This work exemplifies how a simple indole-2-carboxylate fragment can be elaborated into a potent drug candidate. nih.gov

Table 2: Example of Fragment-Based Drug Design with an Indole-2-Carboxylic Acid Core

| Target Protein | Initial Fragment Hit | Optimization Strategy | Resulting Compound |

|---|

Prodrug Design Principles Utilizing Indole-2-carboxylate Scaffolds

A prodrug is an inactive or less active molecule that is metabolically converted in the body into an active drug. This strategy is often used to overcome issues with a drug's formulation, delivery, or pharmacokinetics, such as poor membrane permeability. Carboxylic acids are often polar and charged at physiological pH, which can limit their ability to cross cell membranes.

The methyl ester of this compound represents a classic prodrug form of its corresponding carboxylic acid, 6-ethoxy-1H-indole-2-carboxylic acid. The ester group masks the polar carboxylic acid, increasing the molecule's lipophilicity and enhancing its ability to be absorbed. Once inside the body, ubiquitous esterase enzymes can hydrolyze the methyl ester, releasing the active carboxylic acid at the site of action. mdpi.com

This principle has been demonstrated in related compound series. For instance, in the development of certain HIV fusion inhibitors, the methyl ester derivatives showed significantly improved antiviral activity compared to their corresponding free carboxylic acids, which was attributed to better cell penetration. nih.gov Thus, this compound is well-suited to function as a prodrug, delivering the active carboxylic acid form into cells more efficiently.

Exploration in Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "hit" from a high-throughput screen, which is then optimized into a "lead" compound with more drug-like properties. researchgate.net The indole-2-carboxylate scaffold has proven to be a highly successful lead structure in medicinal chemistry. nih.gov

The journey from a lead compound to a preclinical candidate involves an iterative cycle of design, synthesis, and testing to refine the molecule's properties. researchgate.net This lead optimization process focuses on improving:

Potency: Increasing the drug's activity at its target.

Selectivity: Ensuring the drug binds to its intended target without affecting other proteins, which can cause side effects.

ADME Properties: Optimizing the Absorption, Distribution, Metabolism, and Excretion of the drug to ensure it reaches its target in the body and remains there long enough to have a therapeutic effect.

The development of indole-2-carboxamide-based CB1 allosteric modulators provides a clear example of lead optimization. Starting with an initial lead compound, researchers synthesized a series of analogs by modifying substituents at the C3 and C5 positions of the indole ring and on the carboxamide side chain. nih.govacs.org This systematic exploration led to the identification of compounds with significantly improved potency and a better understanding of the structure-activity relationships for this class of molecules. acs.org

Advanced Analytical Methodologies for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Applications

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For methyl 6-ethoxy-1H-indole-2-carboxylate, the spectrum would display characteristic signals for the indole (B1671886) core, the ethoxy group, and the methyl ester group. Based on data from analogous indole esters, the expected chemical shifts (δ) are detailed below. rsc.orgchemicalbook.com

The indole N-H proton is expected to appear as a broad singlet at a high chemical shift (typically > 9.0 ppm), while the aromatic protons on the indole ring will appear in the aromatic region (around 6.8-7.6 ppm). The proton at the C3 position is a characteristic singlet for 2-substituted indoles. The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), and the methyl ester will be a sharp singlet around 3.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~9.1 | br s | - |

| H-4 | ~7.5 | d | ~8.5 |

| H-3 | ~7.1 | s | - |

| H-7 | ~7.0 | d | ~2.2 |

| H-5 | ~6.8 | dd | ~8.5, 2.2 |

| -OCH₂CH₃ | ~4.1 | q | ~7.0 |

| -COOCH₃ | ~3.9 | s | - |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethoxy and methyl ester groups. The carbonyl carbon is typically found at the downfield end of the spectrum (~162 ppm). Aromatic carbons resonate between 100-160 ppm, while the aliphatic carbons appear at higher fields (< 70 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~162.0 |

| C-6 | ~157.0 |

| C-7a | ~137.0 |

| C-2 | ~131.0 |

| C-3a | ~123.0 |

| C-4 | ~121.0 |

| C-5 | ~112.0 |

| C-3 | ~108.0 |

| C-7 | ~96.0 |

| -OCH₂CH₃ | ~64.0 |

| -COOCH₃ | ~52.0 |

| -OCH₂CH₃ | ~15.0 |

2D NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques like COSY, HSQC, HMBC, and NOESY are crucial for assembling the molecular structure. While specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for the title compound is not available, its application would be to confirm spatial proximities between protons. For instance, a NOESY experiment would be expected to show a correlation between the protons of the ethoxy group (-OCH₂-) and the aromatic proton at the C7 position, confirming the substituent's location. Correlations would also be seen between the C7-H and the N-H proton, and between the C5-H and C4-H protons, helping to solidify the assignment of the benzene (B151609) ring portion of the indole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The molecular formula for this compound is C₁₂H₁₃NO₃, giving it a monoisotopic mass of approximately 219.0895 Da.

In an electron ionization (EI) mass spectrum, the parent molecule would produce a molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for esters and indoles include:

Loss of the methoxy (B1213986) group: A fragment corresponding to [M - •OCH₃]⁺ at m/z = 188.

Loss of the methoxycarbonyl group: A fragment corresponding to [M - •COOCH₃]⁺ at m/z = 160.

Loss of ethylene (B1197577) from the ethoxy group: A retro-Diels-Alder-type fragmentation leading to the loss of C₂H₄ (28 Da) from the ethoxy group, resulting in a fragment at m/z = 191.

| m/z Value | Predicted Fragment Identity |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 188 | [M - •OCH₃]⁺ |

| 160 | [M - •COOCH₃]⁺ |

| 191 | [M - C₂H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit several characteristic absorption bands. beilstein-journals.orgmdpi.com

The presence of the N-H bond in the indole ring would be confirmed by a sharp stretching vibration around 3300-3400 cm⁻¹. The ester functional group would be identified by a strong C=O (carbonyl) stretch typically appearing around 1700-1720 cm⁻¹. The C-O bonds of the ester and the ether would show strong stretching bands in the fingerprint region, between 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Indole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (methyl, ethyl) |

| 1720 - 1700 | C=O Stretch | Ester Carbonyl |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | C-O Stretch | Ester and Ether C-O |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound was identified, analysis of similar structures, such as methyl 1H-indole-2-carboxylate, reveals key expected features. mdpi.comresearchgate.net A crystallographic study would confirm the planarity of the indole ring system. It would also detail the conformation of the ethoxy and methyl carboxylate substituents relative to the indole plane. Crucially, this technique would elucidate the intermolecular interactions governing the crystal packing, such as hydrogen bonding. It is highly probable that the indole N-H group would act as a hydrogen bond donor, with the carbonyl oxygen of the ester group on an adjacent molecule acting as the acceptor, leading to the formation of chains or dimeric motifs in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

The purification, isolation, and purity assessment of indole derivatives like this compound are critical steps in its synthesis and characterization. Chromatographic techniques are indispensable tools for achieving high purity and for the analytical determination of the compound's presence and concentration. Methodologies such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography are routinely employed. While specific documented methods for this compound are not extensively detailed in publicly available literature, the principles of separation can be effectively demonstrated through methods developed for structurally analogous indole-2-carboxylate (B1230498) compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of indole carboxylates due to its high resolution and sensitivity. Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. For compounds similar to this compound, such as methyl 1H-indole-2-carboxylate, a C18 column is often the stationary phase of choice. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with agents like formic acid or phosphoric acid to improve peak shape and resolution. sielc.commedicaljournalssweden.se This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For preparative scale purification and isolation following a synthesis, column chromatography is the method of choice. This technique uses a stationary phase, commonly silica (B1680970) gel, packed into a column. clockss.orgbeilstein-journals.org The crude reaction mixture is loaded onto the column, and a solvent system (eluent) is passed through it. The separation is based on the differential adsorption of the components of the mixture to the silica gel. For indole-2-carboxylates, typical eluents are mixtures of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. clockss.orgbeilstein-journals.org The polarity of the eluent is often gradually increased to effectively separate the desired product from starting materials and byproducts.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. rjpbcs.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then placed in a chamber with a solvent system, and the solvent moves up the plate by capillary action, separating the components of the mixture. The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. This information is invaluable for optimizing the conditions for preparative column chromatography. rjpbcs.com

The following tables provide examples of chromatographic conditions used for the analysis and purification of indole-2-carboxylate derivatives, which can serve as a starting point for developing methods for this compound.

Table 1: Exemplar HPLC Conditions for Indole-2-Carboxylate Derivatives

| Parameter | Condition | Compound Analyzed |

|---|---|---|

| Column | Newcrom R1 | Methyl 1H-indole-2-carboxylate sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Methyl 1H-indole-2-carboxylate sielc.com |

| Detection | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) | Methyl 1H-indole-2-carboxylate sielc.com |

| Column | Nucleosil C18 (5 µm) | 6-hydroxy-5-methoxyindole-2-carboxylic acid medicaljournalssweden.se |

| Mobile Phase | Aqueous methanol (30%) with phosphoric acid (25 mM) at pH 4.0 | 6-hydroxy-5-methoxyindole-2-carboxylic acid medicaljournalssweden.se |

| Detection | Fluorescence | 6-hydroxy-5-methoxyindole-2-carboxylic acid medicaljournalssweden.se |

Table 2: Exemplar Column Chromatography Conditions for the Purification of Indole Derivatives

| Stationary Phase | Eluent System | Compound Purified |

|---|---|---|

| Silica Gel | Ethyl acetate-hexane (85:15) | Ethyl 1-acetyl-3-hydroxy-3-phenylindoline-2-carboxyate clockss.org |

| Silica Gel | Ethyl acetate-hexane (35:65) | Methyl N-acetyl-N-(ethoxycarbonylmethyl)anthranilate clockss.org |

| Silica Gel | Cyclohexane/CH2Cl2 (7:3) | C2-Alkylated Indole Derivative beilstein-journals.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 1H-indole-2-carboxylate |

| Acetonitrile |

| Methanol |

| Formic acid |

| Phosphoric acid |

| Hexane |

| Ethyl acetate |

| Dichloromethane |

| Cyclohexane |

| 6-hydroxy-5-methoxyindole-2-carboxylic acid |

| Ethyl 1-acetyl-3-hydroxy-3-phenylindoline-2-carboxyate |

| Methyl N-acetyl-N-(ethoxycarbonylmethyl)anthranilate |

| 2,2,2-trichloroethyl 2-(5-methoxy-1H-indol-3-yl)thiazole-3 (2H)-carboxylate |

| Petroleum ether |

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Mechanisms of Action

A fundamental aspect of future research will be to comprehensively determine the molecular targets and mechanisms of action for methyl 6-ethoxy-1H-indole-2-carboxylate and its derivatives. The indole-2-carboxylate (B1230498) scaffold has been associated with a diverse range of biological activities, suggesting that the 6-ethoxy substitution could confer unique pharmacological properties.

Future investigations should focus on:

Target Identification: Employing advanced techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify specific protein binding partners.

Pathway Analysis: Once targets are identified, detailed cellular and molecular studies will be necessary to understand how the compound modulates key signaling pathways. For instance, various indole (B1671886) derivatives have been shown to interact with targets crucial in oncology and immunology, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se

Receptor Deconvolution: The indole-2-carboxylate class has produced ligands for the strychnine-insensitive N-methyl-D-aspartate (NMDA)-linked glycine (B1666218) receptor, suggesting a potential role in modulating neurotransmission. nih.gov Research is needed to determine if this compound interacts with this or other neurological targets.

Enzyme Inhibition Profile: Screening the compound against panels of therapeutically relevant enzymes is crucial. For example, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, where the indole core and the carboxyl group chelate Mg²⁺ ions in the active site. nih.gov Another area of interest is the inhibition of histone methyltransferases like G9a, which are emerging as important epigenetic targets in cancer therapy. nih.gov

Development of Selective and Potent Analogues

Building upon a defined mechanism of action, the next logical step is the rational design and synthesis of analogues with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies will be paramount in guiding the chemical modification of the parent molecule.

Key strategies for analogue development include:

Modification of the Indole Core: Introducing substituents at various positions of the indole ring can significantly impact activity. For example, modifications at the C3 position have been shown to improve interactions with the hydrophobic cavity of HIV-1 integrase, markedly increasing inhibitory effects. nih.gov

Ester and Amide Scaffolds: While the parent compound is a methyl ester, synthesizing a library of different esters and amides at the C2 position could modulate potency, cell permeability, and metabolic stability. Indole-2-carboxamides have been explored as multi-target antiproliferative agents. nih.gov

N1-Substitutions: Alkylation or arylation at the N1 position of the indole ring can influence the molecule's electronic properties and steric profile, potentially leading to enhanced target engagement. mdpi.com

Bioisosteric Replacement: Replacing the ethoxy group at the C6 position with other functional groups (e.g., methoxy (B1213986), trifluoromethoxy, or halogens) could fine-tune the compound's electronic and lipophilic character, thereby improving its pharmacological profile.

| Position on Indole Ring | Potential Modification | Anticipated Outcome | Reference Example |

|---|---|---|---|

| C2 (Carboxylate) | Vary ester group; convert to amides | Modulate potency, stability, and cell permeability | Development of indole-2-carboxamides as kinase inhibitors. nih.gov |

| C3 | Introduce alkyl or aryl groups | Enhance binding in hydrophobic pockets | Improved HIV-1 integrase inhibition with C3 branches. nih.gov |

| N1 (Indole Nitrogen) | Alkylation or arylation | Alter electronic properties and steric profile | Successful N-alkylation of ethyl indol-2-carboxylate. mdpi.com |

| C6 (Ethoxy Group) | Bioisosteric replacement (e.g., Cl, CF3O) | Fine-tune lipophilicity and electronic character | SAR studies on substituted indole-2-carboxylates. nih.gov |

Exploration of Additional Therapeutic Areas

The versatility of the indole scaffold suggests that this compound and its future analogues could be relevant in multiple disease contexts beyond their initial discovery. nih.gov A broad-based screening approach is warranted to uncover novel therapeutic applications.

Promising areas for exploration include:

Infectious Diseases: Indole derivatives have demonstrated potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and have shown potential as antitubercular agents. nih.govacs.org

Oncology: The indole structure is a key component of many anticancer agents. nrfhh.com Future research could investigate the antiproliferative activity of this compound against various cancer cell lines and its potential to inhibit key oncogenic pathways. nih.gov

Neurodegenerative and Inflammatory Diseases: Given the role of some indoles in modulating neuroinflammation and neurotransmitter receptors, investigating this compound class for diseases like Alzheimer's or rheumatoid arthritis is a logical step. nih.gov Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is itself an indole derivative. nih.gov

Addressing Metabolic Stability and Pharmacokinetic Considerations

For any promising compound to become a viable drug candidate, it must possess a suitable pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov As a methyl ester, this compound is likely a substrate for carboxylesterases (CES), which play a critical role in the hydrolysis of esters and amides. nih.gov

Future research must address:

Metabolic Profiling: Identifying the primary metabolic pathways and the enzymes responsible (e.g., CES1 in the liver, CES2 in the intestine). nih.gov This involves in vitro studies with liver microsomes and hepatocytes, followed by in vivo animal studies.

Improving Metabolic Stability: If the ester is found to be too rapidly hydrolyzed, leading to poor bioavailability, researchers can design more stable analogues. This could involve creating bulkier esters that sterically hinder enzyme access or replacing the ester with a more stable functional group like an amide.

Pharmacokinetic Modeling: Developing physiologically-based pharmacokinetic (PBPK) models to predict the compound's behavior in humans. Studies have shown that monkeys can be a more predictive preclinical species for CES substrates compared to rodents. nih.gov

Drug-Drug Interaction Potential: Assessing the potential for the compound to inhibit or induce key drug-metabolizing enzymes (e.g., Cytochrome P450s) to avoid adverse drug-drug interactions in a clinical setting. nih.gov

Combination Therapies and Synergistic Effects

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology and infectious diseases, as it can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each component. nih.gov The potential for this compound to act synergistically with existing drugs is a compelling area for future investigation.

Research should be directed towards:

Antimicrobial Synergy: Studies have shown that certain indole derivatives can act synergistically with conventional antibiotics to combat resistant bacterial strains, potentially by permeabilizing the bacterial cell membrane. nih.gov Investigating such combinations could revitalize the utility of older antibiotics.

Oncological Combinations: Evaluating the compound in combination with standard-of-care chemotherapeutics or targeted agents. A synergistic interaction could involve the indole derivative inhibiting a resistance pathway or sensitizing cancer cells to the effects of the other drug.

Mathematical Modeling of Synergy: Utilizing established models (e.g., Loewe additivity or Bliss independence) to rigorously quantify the nature of the drug interaction, distinguishing between synergistic, additive, and antagonistic effects. nih.gov

Sustainable and Scalable Synthetic Pathways

The translation of a laboratory-scale synthesis into a commercially viable, large-scale process requires a focus on sustainability, cost-effectiveness, and safety. Future research in the chemical synthesis of this compound should prioritize the principles of green chemistry. proquest.com

Key objectives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products